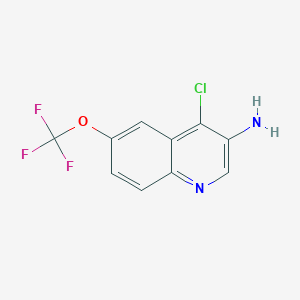
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine is an organic compound belonging to the class of aminoquinolines This compound is characterized by the presence of a quinoline ring system substituted with a chloro group at the 4-position, a trifluoromethoxy group at the 6-position, and an amino group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid as a solvent and oxygen as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The amino group at the 3-position can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Employed in the transmetalation step of the Suzuki–Miyaura coupling.
Acetic Acid and Oxygen: Used in the Friedländer synthesis as solvent and oxidant, respectively.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly for its potential anti-inflammatory and antiviral properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain receptors and enzymes, leading to its therapeutic effects. The compound may act by binding to the active sites of these targets, thereby inhibiting or activating their functions .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: A similar compound with a different substitution pattern on the quinoline ring.
Trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones: Compounds with a similar trifluoromethoxy group but different core structures.
Uniqueness
4-Chloro-6-(trifluoromethoxy)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Propiedades
Fórmula molecular |
C10H6ClF3N2O |
|---|---|
Peso molecular |
262.61 g/mol |
Nombre IUPAC |
4-chloro-6-(trifluoromethoxy)quinolin-3-amine |
InChI |
InChI=1S/C10H6ClF3N2O/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H,15H2 |
Clave InChI |
WTEPORVCSGJJRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


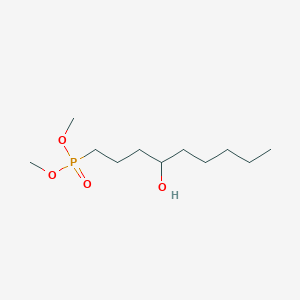
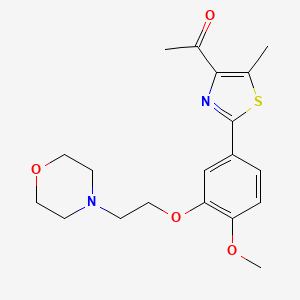
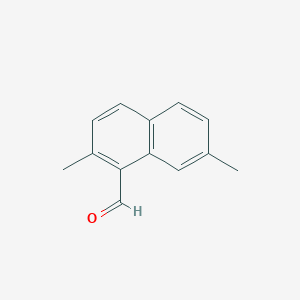
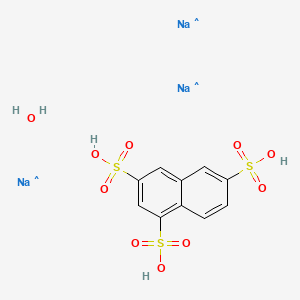
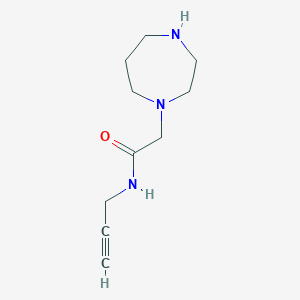
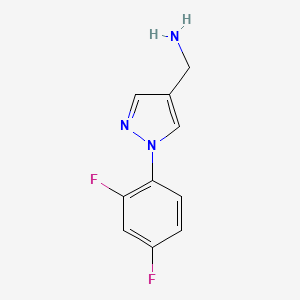
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)

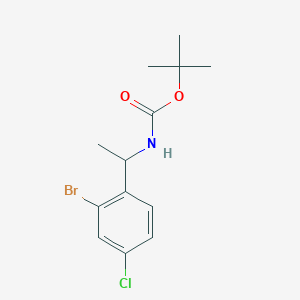
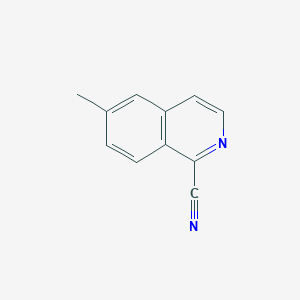

![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)

